molecular formula C14H17NO4 B13641625 Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13641625
M. Wt: 263.29 g/mol
InChI Key: SYIHXXDNLNXURI-UHFFFAOYSA-N
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Description

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a formyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the benzyl and formyl groups. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts specific chemical properties and reactivity. The combination of the benzyl group, formyl group, and oxazolidine ring makes this compound versatile for various applications in chemistry and pharmacology .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3

InChI Key

SYIHXXDNLNXURI-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CC(O1)C=O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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